molecular formula C12H15ClN2O3 B2657023 1-(3-chlorophenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea CAS No. 1914540-18-3

1-(3-chlorophenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea

Cat. No.: B2657023
CAS No.: 1914540-18-3
M. Wt: 270.71
InChI Key: ALNYVCVKWCHSLZ-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea is an organic compound that belongs to the class of ureas

Scientific Research Applications

1-(3-chlorophenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorophenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea typically involves the reaction of 3-chloroaniline with an isocyanate derivative. The reaction conditions often include the use of a solvent such as dichloromethane or tetrahydrofuran, and a catalyst like triethylamine to facilitate the reaction. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC).

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The process may include steps like purification through recrystallization or chromatography to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-chlorophenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents.

Major Products:

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 1-(3-chlorophenyl)-3-(hydroxymethyl)urea
  • 1-(3-chlorophenyl)-3-(oxolan-3-yl)urea
  • 1-(3-bromophenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea

Comparison: 1-(3-chlorophenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea is unique due to the presence of both a chlorophenyl group and a hydroxyoxolan group This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications

Properties

IUPAC Name

1-(3-chlorophenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O3/c13-9-2-1-3-10(6-9)15-11(16)14-7-12(17)4-5-18-8-12/h1-3,6,17H,4-5,7-8H2,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALNYVCVKWCHSLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CNC(=O)NC2=CC(=CC=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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